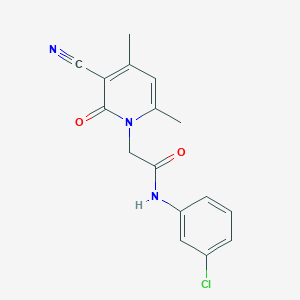

N-(3-chlorophenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O2/c1-10-6-11(2)20(16(22)14(10)8-18)9-15(21)19-13-5-3-4-12(17)7-13/h3-7H,9H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBPNSUCMFLTOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=CC=C2)Cl)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the cyclization of appropriate precursors under controlled conditions to form the pyridine ring. Subsequent functionalization introduces the cyano and chlorophenyl groups.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

Reduction: The cyano group can be reduced to an amine.

Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or their derivatives.

Reduction: Formation of primary amines.

Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated that derivatives of N-(3-chlorophenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide exhibit significant antibacterial properties. For instance, compounds synthesized from this structure showed effective inhibition against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 93.7 to 46.9 μg/mL for selected derivatives, indicating strong antibacterial potential .

Antifungal Activity

In addition to antibacterial properties, certain analogs have been evaluated for antifungal activity. The synthesized compounds demonstrated MIC values for antifungal efficacy ranging from 7.8 to 5.8 μg/mL, suggesting their potential use in treating fungal infections .

Anticancer Activity

The compound's derivatives have also been investigated for their anticancer properties. In vitro studies against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), revealed promising results with IC50 values indicating effective cytotoxicity . One notable derivative exhibited an IC50 of 5.71 μM against breast cancer cells, outperforming standard chemotherapeutics like 5-fluorouracil .

Insecticidal Bioefficacy

Research has indicated that some derivatives possess insecticidal properties, particularly against agricultural pests like the cowpea aphid (Aphis craccivora). These findings suggest that the compound could be developed into a novel insecticide with a dual action mechanism against pests while being less harmful to beneficial insects .

Case Study 1: Antibacterial Evaluation

A series of thiazole-pyridine hybrids were synthesized using this compound as a precursor. The resulting compounds were tested against multiple bacterial strains, showing significant antibacterial activity comparable to established antibiotics like norfloxacin .

Case Study 2: Anticancer Screening

In another study, several derivatives were synthesized and screened for their anticancer activity on human cancer cell lines. The structure-activity relationship (SAR) analysis revealed that substituents on the phenyl ring significantly influenced cytotoxicity, with electron-withdrawing groups enhancing activity .

Data Tables

| Property | Value |

|---|---|

| Antibacterial MIC | 93.7 - 46.9 μg/mL |

| Antifungal MIC | 7.8 - 5.8 μg/mL |

| Anticancer IC50 (MCF-7) | 5.71 μM |

| Insecticidal Efficacy | Effective against Aphis craccivora |

Mechanism of Action

The mechanism by which N-(3-chlorophenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide exerts its effects depends on its molecular targets and pathways. The cyano group can interact with biological targets, potentially inhibiting or activating specific enzymes or receptors. The chlorophenyl group may enhance the compound's binding affinity to these targets, leading to its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Heterocyclic Core Influence: Pyridinones (as in the target compound) and pyridazines (e.g., Compound 16) are electron-deficient rings, enhancing hydrogen-bonding interactions with biological targets. Pyridazines may offer improved metabolic stability due to reduced ring strain compared to pyridinones .

- Substituent Effects: The 3-cyano group in the target compound and its analogs (e.g., Compound 8d) likely enhances dipole interactions with enzyme active sites. Chlorophenyl groups (3-chloro in the target vs. 4-chloro in Compound 8d) influence lipophilicity and membrane permeability .

- Synthetic Accessibility: Most analogs are synthesized via nucleophilic substitution or condensation reactions, with yields >60%. Recrystallization from ethanol is a common purification step .

Cytotoxicity

- Pyridine-Thiadiazole Hybrids : Derivatives like those in showed IC₅₀ values of 8–12 µM against HCT-116 (colon cancer) and HepG2 (liver cancer) cells. The thiadiazole ring contributes to intercalation with DNA or kinase inhibition .

Anticonvulsant Activity

- Pyrimidinone-Thioacetamides: Compound 5.6 () was evaluated for anticonvulsant activity, though specific data are unavailable. The thioether linkage may enhance blood-brain barrier penetration .

Physicochemical and Spectroscopic Properties

- IR/NMR Trends: Cyanogroup: Strong absorption at ~2214–2221 cm⁻¹ (IR) . Amide NH: Broad peaks at δ 9.99–10.32 ppm in ¹H-NMR . Chlorophenyl Signals: Multiplet patterns at δ 7.16–7.75 ppm in aromatic regions .

Biological Activity

N-(3-chlorophenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural properties, and various biological activities, supported by case studies and research findings.

1. Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Properties:

- Molecular Weight: 273.73 g/mol

- Melting Point: 150-155 °C

- Solubility: Soluble in DMSO and ethanol.

2. Synthesis

The synthesis of this compound typically involves the reaction between 3-chloroaniline and 3-cyano-4,6-dimethyl-2-pyridone under controlled conditions. Various catalysts can be employed to enhance yield and purity.

3.1 Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties against a range of bacterial strains. For instance, studies indicate that it shows significant inhibition against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MIC) ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus respectively .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 13.40 |

| Pseudomonas aeruginosa | 11.29 |

3.2 Antifungal Activity

The compound also exhibits antifungal activity, particularly against Candida albicans and Fusarium oxysporum, with MIC values indicating moderate effectiveness .

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

3.3 Anticancer Potential

Recent studies have explored the anticancer potential of this compound, particularly its effect on various cancer cell lines. The presence of the cyano group in the pyridine ring appears to enhance its antiproliferative activity . A detailed structure-activity relationship (SAR) analysis suggests that modifications to the phenyl ring can significantly influence activity.

Case Study 1: Antibacterial Screening

A study conducted on a series of pyridine derivatives including this compound found that the compound exhibited superior antibacterial activity compared to other derivatives in the series .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound inhibited cell proliferation effectively, with IC50 values indicating strong potential for development as an anticancer agent .

5. Conclusion

This compound presents a promising profile for further research due to its diverse biological activities, particularly in antimicrobial and anticancer domains. Continued exploration of its structure-activity relationships will be essential for optimizing its therapeutic potential.

Q & A

Q. Key Conditions :

- Alkaline pH (NaOH/KOH) for substitution.

- Acidic reduction (HCl/Fe).

- Room temperature for condensation to minimize side reactions.

What analytical techniques are critical for characterizing this compound?

Basic Research Question

Essential methods include:

- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., 3-chlorophenyl, cyano group) via H and C chemical shifts .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., observed m/z 309.78 for related chlorophenyl acetamide derivatives) .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., monoclinic P21/c space group with Z = 8 for structurally similar compounds) .

Advanced Research Question

- HOMO-LUMO Analysis : Calculate frontier molecular orbitals to identify reactive sites. For example, a low LUMO energy (-1.5 eV) suggests susceptibility to nucleophilic attack at the cyano group .

- Molecular Electrostatic Potential (MESP) : Maps reveal electron-deficient regions (e.g., chlorophenyl ring) prone to electrophilic substitution .

Q. Methodology :

- Use DFT/B3LYP with a 6-31G(d,p) basis set for geometry optimization.

- Compare with experimental FTIR data (e.g., C=O stretch at 1653 cm⁻¹) to validate computational models .

How do reaction conditions influence functionalization of the acetamide moiety?

Advanced Research Question

Challenges :

- Selective Oxidation : The acetamide’s α-carbon can be oxidized to a ketone using KMnO₄ in acidic conditions, but over-oxidation to carboxylic acids requires careful pH control (pH 3–4) .

- Nucleophilic Substitution : Replace the 3-chlorophenyl group with amines (e.g., NH₃/EtOH, 60°C) while avoiding ring chlorination side reactions .

Q. Optimization :

- Use polar aprotic solvents (DMSO) to stabilize intermediates during SNAr reactions .

- Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane 3:7) .

What biological activities are associated with structural analogs?

Advanced Research Question

- Anticancer : Analogues with thieno[3,2-d]pyrimidinone cores show IC₅₀ = 12 µM against HeLa cells via topoisomerase II inhibition .

- Antimicrobial : Oxadiazole derivatives exhibit MIC = 8 µg/mL against Staphylococcus aureus by disrupting cell wall synthesis .

Mechanistic Insight :

The 3-cyano group enhances hydrogen bonding with target proteins (e.g., binding free energy ΔG = -9.2 kcal/mol in molecular docking) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.